Propyl 3-chloro-4-hydroxybenzoate

Catalog No.
S12452527
CAS No.
37470-49-8
M.F
C10H11ClO3
M. Wt
214.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl 3-chloro-4-hydroxybenzoate

CAS Number

37470-49-8

Product Name

Propyl 3-chloro-4-hydroxybenzoate

IUPAC Name

propyl 3-chloro-4-hydroxybenzoate

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

InChI

InChI=1S/C10H11ClO3/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h3-4,6,12H,2,5H2,1H3

InChI Key

BSIHCYCJEOIHQZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)O)Cl

Propyl 3-chloro-4-hydroxybenzoate is an organic compound classified as an ester. Its molecular formula is C10H11ClO3C_{10}H_{11}ClO_3 and it has a molecular weight of approximately 214.65 g/mol. The compound features a propyl group attached to the ester functional group of 3-chloro-4-hydroxybenzoic acid, which contributes to its unique chemical properties. This compound is known for its potential applications in pharmaceuticals and as a preservative in cosmetics due to its antimicrobial properties .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base, it can be hydrolyzed to yield 3-chloro-4-hydroxybenzoic acid and propanol.
  • Esterification: It can react with alcohols to form new esters, which may have different biological activities.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of different derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for modification to enhance biological activity .

Propyl 3-chloro-4-hydroxybenzoate exhibits notable biological activities, particularly as an antimicrobial agent. It has been studied for its effectiveness against various bacteria and fungi, making it a candidate for use in pharmaceutical formulations and as a preservative in cosmetic products. The presence of the hydroxyl group enhances its activity by increasing solubility and reactivity with microbial cell membranes .

The synthesis of Propyl 3-chloro-4-hydroxybenzoate can be achieved through several methods:

  • Esterification Reaction: This involves reacting 3-chloro-4-hydroxybenzoic acid with propanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
    3 chloro 4 hydroxybenzoic acid+propanolH2SO4Propyl 3 chloro 4 hydroxybenzoate+water\text{3 chloro 4 hydroxybenzoic acid}+\text{propanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Propyl 3 chloro 4 hydroxybenzoate}+\text{water}
  • Acylation: Another method involves acylating propanol with the corresponding acyl chloride derived from 3-chloro-4-hydroxybenzoic acid.

These methods allow for the efficient production of Propyl 3-chloro-4-hydroxybenzoate with good yields .

Propyl 3-chloro-4-hydroxybenzoate finds applications in various fields:

  • Pharmaceuticals: Used as an antimicrobial agent in drug formulations.
  • Cosmetics: Acts as a preservative due to its ability to inhibit microbial growth.
  • Agriculture: Potential use as a pesticide or fungicide owing to its biological activity.

These applications leverage the compound's chemical properties and biological efficacy, making it valuable across multiple industries .

Several compounds share structural similarities with Propyl 3-chloro-4-hydroxybenzoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 3-chloro-4-hydroxybenzoateC8H7ClO3Shorter carbon chain; used primarily in cosmetics
Ethyl 3-chloro-4-hydroxybenzoateC9H9ClO3Intermediate properties; used in pharmaceuticals
Propyl 3-bromo-4-hydroxybenzoateC10H11BrO3Similar structure but with bromine; different reactivity

Propyl 3-chloro-4-hydroxybenzoate stands out due to its specific propyl group which influences its solubility and biological activity compared to other esters. Its unique combination of chlorine and hydroxyl groups also contributes to its distinctive antimicrobial properties .

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

214.0396719 g/mol

Monoisotopic Mass

214.0396719 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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